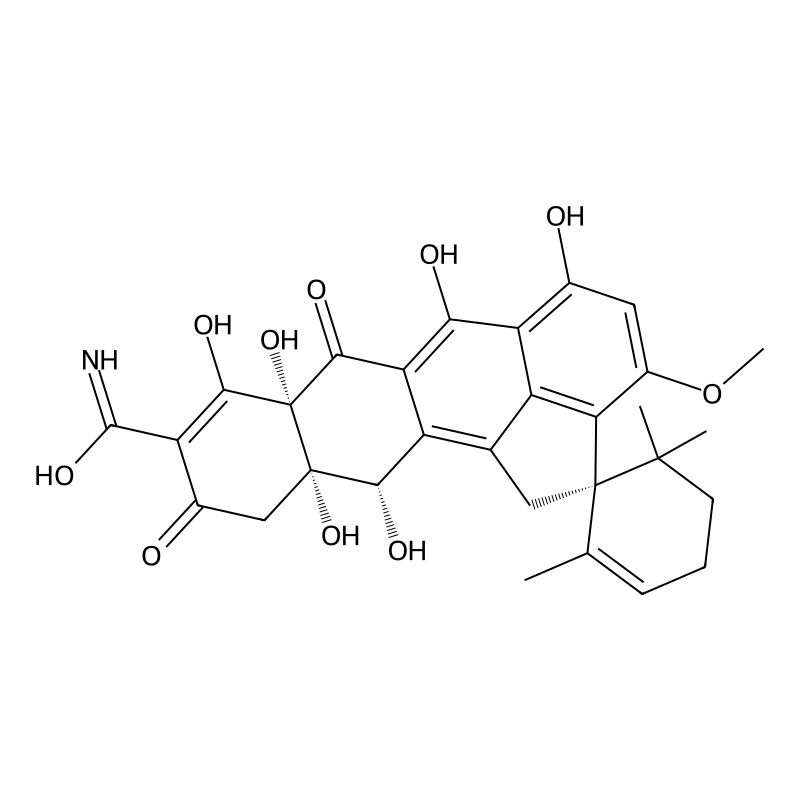

Viridicatumtoxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Fungal Physiology and Secondary Metabolism

- Researchers study viridicatumtoxin to gain insights into the biosynthetic pathways of fungi, particularly those related to secondary metabolism. Secondary metabolites are compounds not directly involved in an organism's growth and survival, but often play ecological roles. Understanding these pathways can shed light on fungal interactions with their environment and other organisms. (Source)

Investigating Potential Antibacterial Properties

- Some studies explore viridicatumtoxin's potential as an antimicrobial agent. These studies examine its effects on various bacteria, including some strains resistant to conventional antibiotics. It's important to note that this research is in the early stages, and viridicatumtoxin itself may not be suitable for drug development due to potential toxicity. However, it can serve as a lead molecule for designing new antibiotics. (Source: )

Viridicatumtoxin is a complex polyketide antibiotic primarily produced by certain species of the fungi Penicillium and Aspergillus. It possesses a tetracycline-like structure, characterized by a unique arrangement of carbon, nitrogen, and oxygen atoms, which contributes to its biological activity. Its chemical formula is . The compound has garnered interest for its potential therapeutic applications, particularly in treating infections caused by Gram-positive bacteria.

Viridicatumtoxin exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is believed to involve inhibition of protein synthesis, akin to other tetracycline antibiotics. Research indicates that it may also possess antifungal properties, making it a candidate for further investigation in the treatment of fungal infections . The compound's biological effects are attributed to its structural features, which allow it to bind effectively to bacterial ribosomes.

The synthesis of viridicatumtoxin has been achieved through various methods:

- Total Synthesis: This approach involves constructing the entire molecular framework from simpler precursors. Recent studies have successfully synthesized viridicatumtoxin B using advanced organic chemistry techniques .

- Biosynthetic Pathways: Natural biosynthesis in fungi involves the incorporation of specific precursors like acetate and malonate into the polyketide chain, followed by enzymatic modifications that lead to the final structure .

- Analog Synthesis: Researchers have synthesized analogs of viridicatumtoxin to explore structure-activity relationships and enhance its pharmacological properties .

Viridicatumtoxin has potential applications in various fields:

- Pharmaceuticals: Due to its antibacterial and antifungal properties, it may serve as a basis for developing new antibiotics.

- Research: It is used in studies aimed at understanding polyketide biosynthesis and the mechanisms of antibiotic resistance.

- Agriculture: Its antifungal properties may be explored for agricultural applications in controlling plant pathogens.

Interaction studies involving viridicatumtoxin focus on its binding affinity to ribosomal sites and its efficacy against resistant bacterial strains. Research has shown that viridicatumtoxin can interact with various cellular targets, influencing metabolic pathways in both microorganisms and higher organisms . These studies are crucial for assessing its therapeutic potential and understanding how it can be used effectively in clinical settings.

Several compounds share structural or functional similarities with viridicatumtoxin. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Tetracycline | Tetracycline antibiotic | Broad-spectrum antibacterial | Well-studied; established clinical use |

| Erythromycin | Macrolide antibiotic | Antibacterial | Effective against Gram-positive bacteria |

| Streptomycin | Aminoglycoside antibiotic | Antibacterial | Used primarily against tuberculosis |

| Avermectin | Macrocyclic lactone | Antiparasitic | Used in veterinary medicine |

Viridicatumtoxin is unique due to its specific polyketide structure and potential dual antibacterial and antifungal activity, setting it apart from these similar compounds.

Viridicatumtoxin possesses a distinctive tetracyclic carboxamide core structure that classifies it within the tetracycline-like family of natural products [1] [4]. The molecular formula of viridicatumtoxin is C30H31NO10 with a molecular weight of 565.6 grams per mole [1] [3]. The compound exhibits a naphthacene backbone consisting of four fused rings designated as rings A, B, C, and D, which forms the fundamental architectural framework of the molecule [4] [5].

The tetracyclic core features a polycyclic naphthacene carboxamide backbone that is essential to the antibacterial activity of the compound [4]. This structural motif shares significant similarities with conventional tetracycline antibiotics, though viridicatumtoxin displays unique substitution patterns and ring modifications that distinguish it from classic tetracyclines [4] [24]. The carboxamide functional group is positioned at the C-2 carbon of the naphthacene system and represents a critical pharmacophore for biological activity [1] [4].

X-ray crystallographic analysis has definitively established the three-dimensional structure of viridicatumtoxin, confirming the tetracyclic arrangement and providing precise atomic coordinates for all structural elements [23]. The crystal structure reveals the planar nature of the naphthacene core with specific angular relationships between the constituent aromatic rings [23].

| Structural Feature | Description | Reference |

|---|---|---|

| Molecular Formula | C30H31NO10 | [1] |

| Molecular Weight | 565.6 g/mol | [1] |

| Core Structure | Tetracyclic naphthacene | [4] |

| Carboxamide Position | C-2 carbon | [1] |

| Crystallographic Confirmation | X-ray structure determination | [23] |

Hybrid Polyketide-Isoprenoid Framework

Viridicatumtoxin represents a unique class of hybrid natural products that combines polyketide and isoprenoid biosynthetic pathways [5] [8]. The polyketide portion of the molecule originates from the acetate-malonate pathway, while the isoprenoid component derives from the mevalonate pathway through geranyl pyrophosphate incorporation [5] [8]. This hybrid architecture places viridicatumtoxin in the meroterpenoid category of natural products [12] [16].

The polyketide framework forms the tetracyclic naphthacene core through the action of a non-reducing polyketide synthase designated VrtA [5] [19]. The biosynthetic process involves the condensation of acetyl-coenzyme A with multiple malonyl-coenzyme A units to generate the aromatic polyketide backbone [5] [19]. The incorporation of malonamyl-coenzyme A as a starter unit distinguishes this pathway from conventional polyketide biosynthesis [19].

The isoprenoid component contributes a geranyl-derived spirobicyclic ring system that bridges the polyketide core [5]. The prenyltransferase enzyme VrtC catalyzes the attachment of geranyl pyrophosphate to the naphthacenedione intermediate through a regiospecific Friedel-Crafts alkylation reaction at carbon 6 [5]. This enzymatic transformation represents a critical step in the formation of the hybrid polyketide-isoprenoid framework [5].

Feeding experiments with isotopically labeled precursors have confirmed the mixed biosynthetic origin of viridicatumtoxin [22]. Incorporation studies using 13C-labeled acetate and malonate demonstrate the polyketide nature of the tetracyclic core, while labeled mevalonate incorporation confirms the isoprenoid origin of the spirobicyclic ring system [22].

Geranyl-Derived Spirobicyclic Ring System

The spirobicyclic ring system of viridicatumtoxin represents one of its most structurally distinctive features, derived from geranyl pyrophosphate through a complex cyclization process [9] [12]. This unique structural element consists of a spiro junction connecting a six-membered ring to a five-membered ring, creating a rigid bicyclic framework that bridges rings C and D of the naphthacene core [9] [12].

The formation of the spirobicyclic ring system involves an intricate stereochemical process that has been elucidated through extensive labeling studies and computational modeling [9] [12]. The cyclization mechanism involves initial oxidation of the geranyl chain at the C17 position by the cytochrome P450 enzyme VrtK, generating an allylic carbocation intermediate [12]. This carbocation undergoes subsequent cyclization through C15-C19 bond formation, followed by a concerted 1,2-alkyl shift and 1,3-hydride shift mechanism [12].

Deuterium labeling experiments using specifically labeled mevalonolactones have provided detailed insights into the stereochemical course of spirobicyclic ring formation [9]. These studies revealed that a 1,3-hydride shift occurs during the cyclization process, with the migration of the original C-2 hydrogen atom of geranyl pyrophosphate to the carbon atom derived from C-6 [9]. The stereochemical analysis demonstrates that the C-20-C-15 bond formation proceeds through 20Re-face attack on the 15Re-face [9].

The absolute configuration of the spirobicyclic ring system has been definitively established through enantioselective total synthesis and X-ray crystallographic analysis [10]. The configuration corresponds to the 15R stereochemistry, which controls the overall three-dimensional structure of the molecule [10]. The spirobicyclic system imparts significant conformational rigidity to the viridicatumtoxin structure, influencing its biological activity and physicochemical properties [10].

| Structural Parameter | Value/Description | Reference |

|---|---|---|

| Ring System Type | Spirobicyclic (6-5 fused) | [9] |

| Spiro Junction | C-D ring bridge | [12] |

| Key Enzyme | VrtK (cytochrome P450) | [12] |

| Stereochemistry | 15R configuration | [10] |

| Formation Mechanism | 1,3-hydride shift | [9] |

Stereochemical Configuration and Absolute Structure

The absolute stereochemical configuration of viridicatumtoxin has been rigorously established through a combination of X-ray crystallographic analysis, enantioselective total synthesis, and advanced spectroscopic techniques [10] [23]. The molecule possesses multiple stereogenic centers that contribute to its three-dimensional architecture and biological activity [10].

The absolute configuration was initially determined through X-ray crystallographic analysis of natural viridicatumtoxin, which provided definitive structural assignment [23]. Subsequent enantioselective total synthesis efforts have confirmed and refined these stereochemical assignments, particularly for the spirobicyclic ring system [10]. The synthesis of both enantiomeric forms of viridicatumtoxin B allowed for direct comparison with natural material and confirmation of absolute stereochemistry [10].

The key stereogenic center at C15 (using viridicatumtoxin numbering) exhibits R configuration and serves as a stereocontrolling element for the formation of additional stereocenters during biosynthesis [10]. This stereocenter influences the overall conformation of the spirobicyclic ring system and its interaction with the tetracyclic core [10]. The stereochemical integrity of this center is maintained through specific enzyme-substrate interactions during the cyclization process [10].

Circular dichroism spectroscopy has provided additional confirmation of the absolute configuration, with characteristic Cotton effects observed in the ultraviolet region [10]. The optical rotation of natural viridicatumtoxin exhibits a negative value, consistent with the determined absolute configuration [10]. These optical properties serve as diagnostic tools for stereochemical assignment and purity assessment [10].

| Stereochemical Feature | Configuration | Method of Determination | Reference |

|---|---|---|---|

| C15 Stereocenter | R configuration | X-ray crystallography | [10] |

| Optical Rotation | Negative (levorotatory) | Polarimetry | [10] |

| Circular Dichroism | Characteristic Cotton effects | CD spectroscopy | [10] |

| Absolute Structure | Confirmed | Enantioselective synthesis | [10] |

Spectroscopic Properties and Structural Elucidation

Viridicatumtoxin exhibits distinctive spectroscopic properties that facilitate its structural characterization and identification [11] [13] [17]. Nuclear magnetic resonance spectroscopy has been instrumental in elucidating the complete structure, with comprehensive assignments of both 1H and 13C nuclear magnetic resonance signals [11] [13].

The 1H nuclear magnetic resonance spectrum of viridicatumtoxin displays characteristic signals that reflect its complex molecular architecture [11]. The aromatic region shows signals corresponding to the naphthacene core protons, while the aliphatic region contains resonances from the spirobicyclic ring system and various substituent groups [11]. Key diagnostic signals include the aromatic methine proton at δ 6.79 as a singlet, and isolated methylene protons at δ 3.12 and δ 2.84 with characteristic coupling patterns [11].

The 13C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of viridicatumtoxin [11] [13]. The spectrum reveals multiple quaternary carbon signals, including carbonyl carbons at δ 195.1, δ 188.6, and δ 172.9 for ketone and amide functionalities [11]. Quaternary sp3 carbons appear at δ 116.4, δ 80.7, δ 77.8, δ 60.6, and δ 38.4, while quaternary sp2 carbons are observed at various chemical shifts reflecting the aromatic and olefinic nature of the naphthacene core [11].

Ultraviolet-visible spectroscopy shows characteristic absorption maxima that distinguish viridicatumtoxin from related compounds [11]. The compound exhibits maxima at 427 and 450 nanometers, which differ from those of viridicatumtoxin B at 433 nanometers [11]. These spectral differences provide valuable diagnostic information for compound identification and purity assessment [11].

Infrared spectroscopy reveals key functional group vibrations, including carbonyl stretches at 1625 wavenumbers and broad hydroxyl absorptions at 3417 wavenumbers [11]. Mass spectrometry provides molecular weight confirmation, with high-resolution electrospray ionization mass spectrometry showing precise mass measurements consistent with the molecular formula C30H31NO10 [11].

| Spectroscopic Method | Key Observations | Diagnostic Value | Reference |

|---|---|---|---|

| 1H NMR | Aromatic and aliphatic proton patterns | Structural assignment | [11] |

| 13C NMR | Carbonyl and quaternary carbon signals | Carbon framework determination | [11] |

| UV-Vis | Maxima at 427, 450 nm | Compound identification | [11] |

| IR | Carbonyl (1625 cm⁻¹), OH (3417 cm⁻¹) | Functional group identification | [11] |

| MS | Molecular ion consistent with C30H31NO10 | Molecular weight confirmation | [11] |

Chemical Stability and Reactivity Profiles

Viridicatumtoxin demonstrates notable chemical stability under specific conditions while exhibiting characteristic reactivity patterns that reflect its structural features [14] [15] [18]. The compound shows remarkable acid stability compared to conventional tetracycline antibiotics, representing a significant structural advantage for potential therapeutic applications [25].

The thermal stability of viridicatumtoxin has been evaluated through various analytical techniques [18]. The compound exhibits a melting point of approximately 235 degrees Celsius with decomposition characteristics typical of complex organic molecules containing multiple functional groups [3] [18]. Storage stability is optimized at reduced temperatures, with recommended storage at minus 20 degrees Celsius to maintain chemical integrity [3] [18].

Solubility profiles indicate that viridicatumtoxin is soluble in various organic solvents including dimethylformamide, dimethyl sulfoxide, ethanol, and methanol [3] [18]. This solubility pattern reflects the compound's amphiphilic nature, with both hydrophilic hydroxyl and carboxamide groups and lipophilic aromatic regions [3] [18]. The compound shows limited aqueous solubility, which influences its formulation requirements and bioavailability characteristics [18].

Chemical reactivity studies have revealed specific patterns related to the various functional groups present in viridicatumtoxin [14] [15]. The phenolic hydroxyl groups exhibit typical phenolic reactivity, capable of participating in hydrogen bonding interactions and oxidation reactions [14]. The carboxamide functionality shows stability under mild conditions but can undergo hydrolysis under harsh acidic or basic conditions [14].

The spirobicyclic ring system contributes to the overall molecular rigidity and chemical stability of viridicatumtoxin [14] [15]. This structural feature reduces conformational flexibility and provides protection against certain degradation pathways that might affect more flexible molecules [14]. The unique architecture also influences the compound's interaction with biological targets and its overall pharmacological profile [14].

| Stability Parameter | Value/Characteristic | Conditions | Reference |

|---|---|---|---|

| Melting Point | ~235°C (with decomposition) | Atmospheric pressure | [3] |

| Storage Temperature | -20°C (recommended) | Long-term stability | [3] |

| Acid Stability | Remarkably stable | Acidic conditions | [25] |

| Organic Solvent Solubility | High | DMF, DMSO, EtOH, MeOH | [3] |

| Aqueous Solubility | Limited | Water | [18] |

| Thermal Decomposition | Complex pattern | Elevated temperatures | [18] |

Penicillium species have established themselves as the predominant natural producers of viridicatumtoxin, with several distinct species contributing to our understanding of this bioactive compound. The genus Penicillium contains over 300 species and has demonstrated remarkable diversity in secondary metabolite production [4] [5]. Viridicatumtoxin production represents a convergent biosynthetic capability that has evolved across multiple Penicillium lineages, indicating the evolutionary significance of this tetracycline-like scaffold [1] [6].

The compound exhibits distinctive structural features that set it apart from bacterial tetracyclines, including a unique spirobicyclic ring system derived from geranyl pyrophosphate and specific cyclization patterns that distinguish fungal from bacterial tetracycline biosynthesis [7] [1]. This structural uniqueness reflects the specialized enzymatic machinery present in Penicillium species that enables the synthesis of this complex polyketide-isoprenoid hybrid [2] [3].

Molecular phylogenetic analyses have revealed that viridicatumtoxin-producing Penicillium species are distributed across different sections within the genus, suggesting multiple evolutionary origins for this biosynthetic capability [2] [4]. The production of viridicatumtoxin serves as both a defensive mechanism and a competitive advantage in natural environments, where these fungi compete for resources with other microorganisms [8] [9].

Production in Penicillium aethiopicum

Penicillium aethiopicum stands as the most comprehensively studied producer of viridicatumtoxin, serving as the primary model organism for understanding the biosynthetic pathway of this important secondary metabolite [1] [2]. This species produces viridicatumtoxin alongside other notable compounds including griseofulvin and tryptoquialanine, establishing a distinctive secondary metabolite profile that serves as a chemotaxonomic marker for species identification [1] [3].

The complete viridicatumtoxin biosynthetic gene cluster has been identified and characterized in Penicillium aethiopicum through advanced genome sequencing and bioinformatics analysis [1] [2]. The cluster consists of fourteen genes designated as vrtA through vrtL, along with two transcriptional regulators vrtR1 and vrtR2 [1]. The core gene vrtA encodes a nonreducing polyketide synthase that catalyzes the formation of the tetracyclic carboxamide backbone, while additional genes provide the enzymatic machinery for isoprenoid synthesis, prenylation, hydroxylation, and methylation reactions [1].

Table 1: Viridicatumtoxin Gene Cluster Components in Penicillium aethiopicum

| Gene | Size (bp/aa) | Predicted Function | Conserved Domain |

|---|---|---|---|

| vrtA | 5578/1824 | Nonreducing polyketide synthase - Core enzyme for tetracyclic carboxamide backbone synthesis | SAT-KS-MAT-PT-ACP |

| vrtB | 2312/723 | Acetoacetyl-CoA synthetase - Synthesis of malonamoyl-CoA starter unit | Acetoacetyl-CoA synthetase |

| vrtC | 1452/483 | Aromatic prenyltransferase - Geranyl moiety attachment to C ring | Aromatic prenyltransferase |

| vrtD | 1206/349 | Trans-isoprenyl diphosphate synthase - Geranylpyrophosphate formation | Trans-isoprenyl diphosphate synthases |

| vrtE | 1898/520 | Cytochrome P450 oxygenase - Hydroxylation and spirocyclization initiation | Cytochrome P450 |

| vrtF | 717/238 | O-methyltransferase - Methoxy group formation | Methyltransferase domain |

| vrtG | 924/307 | Beta-lactamase-type thioesterase - Ring A cyclization and intermediate release | Metallo-β-lactamase superfamily |

| vrtH | 1305/413 | FAD-dependent oxidoreductase - Hydroxylation at C5 or C12a | FAD-dependent oxidoreductases |

| vrtI | 1597/413 | 2OG-Fe(II) oxygenase - Hydroxylation reactions | 2OG-Fe(II) oxygenase |

| vrtJ | 1249/388 | Threonine aldolase/aminotransferase - Malonamate substrate synthesis | PLP-dependent aspartate aminotransferase |

| vrtK | 1847/534 | Cytochrome P450 oxygenase - Hydroxylation and spirocyclization | Cytochrome P450 |

| vrtL | 1570/503 | Major Facilitator Superfamily transporter - Compound transport | Major Facilitator Superfamily |

| vrtR1 | 2148/715 | Transcription factor - Cluster regulation | Fungal specific transcription factor |

| vrtR2 | 2757/836 | Transcription factor - Cluster regulation | Zn(II)2Cys6 DNA-binding domain |

Fermentation studies with Penicillium aethiopicum have demonstrated optimal viridicatumtoxin production under specific culture conditions. Stationary liquid cultures grown in yeast malt extract glucose medium have proven effective for compound production [1]. Advanced fermentation optimization has revealed that supplementation with soybean meal can significantly enhance yields, with production reaching 0.84 grams per liter under optimized shake flask conditions [10]. The organism shows robust growth characteristics and highly reproducible performance in bioreactor systems, making it an attractive candidate for large-scale production applications [11].

Comparative genomic analysis has revealed that the viridicatumtoxin gene cluster in Penicillium aethiopicum is embedded within conserved syntenic regions, suggesting either horizontal gene transfer or evolutionary loss of the cluster in related species [1]. This finding has important implications for understanding the evolution of secondary metabolite biosynthesis in filamentous fungi and provides insights into the genetic basis of Penicillium chemotaxonomy [6] [12].

Isolation from Penicillium viridicatum

Penicillium viridicatum holds historical significance as the original source of viridicatumtoxin, with the compound first isolated and characterized from this species in 1973 [13] [14]. This discovery marked the beginning of scientific interest in fungal tetracycline-like compounds and established the foundation for subsequent research into this unique class of antibiotics [15] [13].

The species demonstrates remarkable versatility in secondary metabolite production, synthesizing not only viridicatumtoxin but also other notable compounds including brevianamide, xanthomegnin, and viomellein [16] [17]. This diverse metabolic profile reflects the sophisticated biosynthetic machinery present in Penicillium viridicatum and its capacity to produce multiple bioactive compounds simultaneously [18] [8].

Table 2: Penicillium Species Producing Viridicatumtoxin

| Species | Viridicatumtoxin Production | Chemotaxonomic Significance | Additional Notes |

|---|---|---|---|

| Penicillium aethiopicum | Viridicatumtoxin A - Primary producer used for gene cluster identification | Used as species marker - Produces distinctive secondary metabolite profile | Complete gene cluster sequenced; produces griseofulvin and tryptoquialanine |

| Penicillium viridicatum | Viridicatumtoxin A - Original source of first isolation in 1973 | Historical importance - First species to yield viridicatumtoxin | Also produces brevianamide, xanthomegnin, and viomellein |

| Penicillium expansum | Viridicatumtoxin A - Biosynthesis studies and isotope incorporation | Biosynthetic model - Used for pathway elucidation studies | Causes blue mold decay in apples; produces patulin and citrinin |

| Penicillium brasilianum | Viridicatumtoxin A - Commercial source for research purposes | Industrial strain - Commercial production applications | Marine-derived strain with commercial applications |

| Penicillium sp. FR11 | Viridicatumtoxin B - Novel variant with enhanced anti-MRSA activity | Bioactivity discovery - Source of most potent viridicatumtoxin variant | Liquid fermentation cultures yield high viridicatumtoxin B titers |

Biosynthetic studies utilizing Penicillium viridicatum have provided crucial insights into the formation of the tetracyclic carboxamide core through isotope incorporation experiments [19] [20]. These studies revealed significant differences from bacterial tetracycline biosynthesis, including altered cyclization regioselectivity, non-acetate origin of specific carbon atoms, and retention of oxygen atoms from acetate precursors [1] [19]. Such findings have been instrumental in developing our current understanding of fungal polyketide biosynthesis mechanisms.

Fermentation optimization studies with Penicillium viridicatum have explored both solid-state and submerged fermentation approaches. Solid-state fermentation using wheat bran and orange bagasse substrates has proven particularly effective, while submerged fermentation in defined media has enabled detailed study of production kinetics and environmental factors affecting yield [21] [22] [23]. These investigations have established optimal pH ranges, temperature conditions, and nutrient compositions for maximizing viridicatumtoxin production.

Occurrence in Penicillium expansum

Penicillium expansum represents another significant producer of viridicatumtoxin, particularly notable for its role in advancing our understanding of the compound's biosynthetic pathway through detailed isotope incorporation studies [19] [20]. This species has served as a valuable model organism for elucidating the mixed polyketide-terpenoid biosynthetic pathway that generates the unique structural features of viridicatumtoxin [19].

The species is primarily recognized as a plant pathogen causing blue mold decay in apples and other fruits, making it economically significant in agricultural contexts [24] [25]. However, its capacity to produce viridicatumtoxin alongside other secondary metabolites such as patulin and citrinin demonstrates the complex metabolic capabilities of this organism [24] [18]. The production of multiple mycotoxins by Penicillium expansum has important implications for food safety and highlights the need for careful monitoring in food processing environments.

Biosynthetic investigations using Penicillium expansum have revealed the incorporation patterns of acetate, malonate, and methionine precursors into the viridicatumtoxin structure [19]. These studies demonstrated that the formation of viridicatumtoxin proceeds through a mixed polyketide-terpenoid pathway, with the spirobicyclic ring system derived from isoprenoid precursors [19] [20]. The research conducted with this species has been fundamental to establishing the current biosynthetic model for viridicatumtoxin formation.

Environmental factors significantly influence secondary metabolite production in Penicillium expansum, with pH, temperature, and nutrient availability all playing crucial roles in determining both the quantity and profile of compounds produced [8] [26]. The species demonstrates particular sensitivity to water activity and substrate composition, factors that have been exploited in developing optimized fermentation conditions for viridicatumtoxin production [11] [8].

Chemotaxonomic Significance as a Species Marker

Viridicatumtoxin serves as a crucial chemotaxonomic marker for specific Penicillium species, providing valuable tools for accurate species identification and classification within this morphologically diverse genus [16] [27]. The compound's presence or absence, along with its specific variants, offers reliable molecular markers that complement traditional morphological and molecular phylogenetic approaches to fungal taxonomy [16] [28].

The utility of viridicatumtoxin as a chemotaxonomic marker stems from its restricted distribution among Penicillium species and the complexity of its biosynthetic pathway, which requires a complete and functional gene cluster for production [1] [6]. This specificity makes viridicatumtoxin production a highly reliable indicator of particular evolutionary lineages within the genus Penicillium [6] [4].

Comparative studies across multiple Penicillium species have revealed that viridicatumtoxin production is not randomly distributed but instead correlates with specific phylogenetic clades [6] [5]. This pattern suggests that the biosynthetic capability for viridicatumtoxin represents a shared derived character that can inform our understanding of evolutionary relationships within the genus [6] [12]. The presence of viridicatumtoxin alongside other secondary metabolites such as griseofulvin and tryptoquialanine creates distinctive chemical fingerprints that enable precise species identification [1] [3].

Modern chemotaxonomic approaches have integrated viridicatumtoxin analysis with high-performance liquid chromatography and mass spectrometry techniques, enabling rapid and accurate species identification even when morphological features are ambiguous [16] [29]. This approach has proven particularly valuable for identifying cryptic species and resolving taxonomic uncertainties within morphologically similar Penicillium groups [6] [28].

The chemotaxonomic significance of viridicatumtoxin extends beyond simple presence-absence patterns to include structural variants and production levels, which can provide additional resolution for distinguishing closely related species [30] [31] [16]. For example, the discovery of viridicatumtoxin B as a distinct structural variant has revealed previously unrecognized chemical diversity within this compound class and has implications for both taxonomic classification and bioactivity screening [30] [31] [32].

Fermentation and Extraction Methodologies

The development of efficient fermentation and extraction methodologies for viridicatumtoxin production has been essential for advancing research into this important secondary metabolite. Multiple approaches have been successfully employed, ranging from traditional solid-state fermentation to modern submerged culture systems, each offering distinct advantages for different research and production objectives [33] [21] [23].

Table 3: Fermentation Methods for Viridicatumtoxin Production

| Species | Fermentation Type | Medium Composition | Cultivation Conditions | Product Yield |

|---|---|---|---|---|

| Penicillium aethiopicum | Stationary liquid culture | Yeast malt extract glucose (YMEG) medium | Room temperature, stationary | Viridicatumtoxin A production confirmed |

| Penicillium aethiopicum | Shake flask culture | Czapek-Dox medium with 2% soybean meal | 30°C, 150 rpm, 2-5 days | 0.84 g/L (comparable compound) |

| Penicillium viridicatum | Solid-state fermentation | Wheat bran + orange bagasse (1:1 w/w) | 28°C, 70-80% moisture, 14 days | Variable enzyme production |

| Penicillium viridicatum | Submerged fermentation | Orange bagasse + wheat bran (3% carbon source) | 28°C, 100 rpm, 120 hours | 1000-1200 U/mL enzyme activity |

| Penicillium sp. FR11 | Liquid fermentation | Mycelium from liquid fermentation cultures | Specific conditions not detailed | Viridicatumtoxin B isolation |

| Paecilomyces sp. CMB-F010 | Solid agar culture | PYG agar (2% glucose, 1% peptone, 0.5% yeast extract) | 27°C, 30 days | 22.9 mg VirA, 2.6 mg VirB from 120 plates |

Solid-state fermentation approaches have demonstrated particular effectiveness for viridicatumtoxin production, utilizing agricultural waste substrates such as wheat bran and orange bagasse [21] [22] [23]. These methods offer several advantages including reduced water requirements, lower contamination risks, and enhanced product stability. The use of agricultural byproducts as substrates also provides economic benefits and supports sustainable production practices [10] [23].

Submerged fermentation systems have proven valuable for detailed studies of production kinetics and environmental factor optimization [21] [34] [23]. These systems enable precise control of pH, dissolved oxygen, temperature, and nutrient availability, facilitating systematic optimization of production conditions [11] [35]. Recent advances in bioreactor design and process control have further enhanced the reproducibility and scalability of submerged fermentation approaches [11] [35].

Table 4: Extraction and Purification Methods

| Method | Procedure | Detection/Analysis | Yield/Purity | Applications |

|---|---|---|---|---|

| Ethyl acetate extraction | Culture broth extracted with ethyl acetate, concentrated under vacuum | LC-MS analysis at 283 nm, UV spectra matching | RT = 30 min for viridicatumtoxin A | Primary method for biosynthetic studies |

| Sequential solvent extraction | Hexane partitioning followed by ethyl acetate extraction | HPLC-DAD, retention time and m/z confirmation | High selectivity for target compounds | Industrial-scale purification potential |

| HPLC purification | Phenomenex Luna RP-C18 column, 35% H2O/MeCN gradient elution | Monitoring at 210 and 254 nm, 3.5 mL/min flow rate | >99% purity confirmed by multiple methods | Research-grade compound preparation |

| Chromatographic separation | Sephadex G-75 gel filtration, multiple activity peaks obtained | PG activity peaks, enzyme characterization | 5-6 activity peaks from crude enzyme | Enzyme isoform separation |

| Alkaline treatment extraction | NaOH (50 g/L) treatment, room temperature 24h, ethyl acetate extraction | HPLC purity analysis, 94.8% purity achieved | 526 ± 2.5 mg physcion per liter | Alternative compound production |

| Combined extraction-purification | Direct extraction from agar cultures, ethyl acetate three times | LTQ XL mass spectrometer, 500 MHz NMR validation | >95% purity by HPLC analysis | Analytical standard preparation |

Extraction methodologies have evolved to incorporate both traditional solvent-based approaches and modern chromatographic techniques [33] [36]. Ethyl acetate extraction remains the most widely used primary extraction method due to its effectiveness in recovering viridicatumtoxin from complex fermentation broths [1] [33]. This approach has been successfully scaled from laboratory to industrial applications while maintaining high recovery efficiency [33] [36].

Advanced purification strategies have incorporated high-performance liquid chromatography with reverse-phase columns, enabling the isolation of viridicatumtoxin with purities exceeding 99 percent [33] [36]. These methods have proven essential for obtaining analytical standards and for preparing compounds suitable for detailed biological activity studies [37] [33]. The development of rapid purification protocols has significantly accelerated research progress by enabling high-throughput screening of production conditions and strain variants [33] [38].

The integration of modern analytical techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy has revolutionized both the identification and quantification of viridicatumtoxin in complex biological matrices [1] [33]. These advances have enabled more precise monitoring of production processes and have facilitated the discovery of novel structural variants such as viridicatumtoxin B [30] [31] [33].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Nicolaou KC, Nilewski C, Hale CR, Ioannidou HA, ElMarrouni A, Koch LG. Total synthesis and structural revision of viridicatumtoxin B. Angew Chem Int Ed Engl. 2013 Aug 12;52(33):8736-41. doi: 10.1002/anie.201304691. Epub 2013 Jul 24. PubMed PMID: 23893651; PubMed Central PMCID: PMC3835450.

3: Zheng CJ, Yu HE, Kim EH, Kim WG. Viridicatumtoxin B, a new anti-MRSA agent from Penicillium sp. FR11. J Antibiot (Tokyo). 2008 Oct;61(10):633-7. doi: 10.1038/ja.2008.84. PubMed PMID: 19168978.

4: Chooi YH, Cacho R, Tang Y. Identification of the viridicatumtoxin and griseofulvin gene clusters from Penicillium aethiopicum. Chem Biol. 2010 May 28;17(5):483-94. doi: 10.1016/j.chembiol.2010.03.015. PubMed PMID: 20534346; PubMed Central PMCID: PMC2884005.

5: Inokoshi J, Nakamura Y, Komada S, Komatsu K, Umeyama H, Tomoda H. Inhibition of bacterial undecaprenyl pyrophosphate synthase by small fungal molecules. J Antibiot (Tokyo). 2016 Nov;69(11):798-805. doi: 10.1038/ja.2016.35. Epub 2016 Apr 6. PubMed PMID: 27049441.

6: Shang Z, Salim AA, Khalil Z, Quezada M, Bernhardt PV, Capon RJ. Viridicatumtoxins: Expanding on a Rare Tetracycline Antibiotic Scaffold. J Org Chem. 2015 Dec 18;80(24):12501-8. doi: 10.1021/acs.joc.5b02367. Epub 2015 Dec 7. PubMed PMID: 26605854.

7: Bendele AM, Carlton WW, Nelson GE, Peterson RE, Grove MD. Viridicatumtoxin mycotoxicosis in mice and rats. Toxicol Lett. 1984 Sep;22(3):287-91. PubMed PMID: 6485002.

8: Bolin DC, Carlton WW, Peterson RE, Grove MD. Studies of the teratogenicity of xanthomegnin and viridicatumtoxin in ICR mice. Toxicol Lett. 1991 Mar;55(3):273-7. PubMed PMID: 2003269.

9: Hutchison RD, Steyn PS, Van Rensburg SJ. Viridicatumtoxin, a new mycotoxin from Penicillium viridicatum Westling. Toxicol Appl Pharmacol. 1973 Mar;24(3):507-9. PubMed PMID: 4122267.

10: Tomoda H. [Mode of action of microbial anti-MRSA agents]. Yakugaku Zasshi. 2012;132(1):37-44. Review. Japanese. PubMed PMID: 22214578.

11: Chooi YH, Hong YJ, Cacho RA, Tantillo DJ, Tang Y. A cytochrome P450 serves as an unexpected terpene cyclase during fungal meroterpenoid biosynthesis. J Am Chem Soc. 2013 Nov 13;135(45):16805-8. doi: 10.1021/ja408966t. Epub 2013 Nov 1. PubMed PMID: 24161266; PubMed Central PMCID: PMC3872057.

12: Chooi YH, Wang P, Fang J, Li Y, Wu K, Wang P, Tang Y. Discovery and characterization of a group of fungal polycyclic polyketide prenyltransferases. J Am Chem Soc. 2012 Jun 6;134(22):9428-37. doi: 10.1021/ja3028636. Epub 2012 May 25. PubMed PMID: 22590971; PubMed Central PMCID: PMC3904230.

13: Pi B, Yu D, Dai F, Song X, Zhu C, Li H, Yu Y. A genomics based discovery of secondary metabolite biosynthetic gene clusters in Aspergillus ustus. PLoS One. 2015 Feb 23;10(2):e0116089. doi: 10.1371/journal.pone.0116089. eCollection 2015. PubMed PMID: 25706180; PubMed Central PMCID: PMC4338041.

14: Inokoshi J, Nakamura Y, Hongbin Z, Uchida R, Nonaka K, Masuma R, Tomoda H. Spirohexalines, new inhibitors of bacterial undecaprenyl pyrophosphate synthase, produced by Penicillium brasilianum FKI-3368. J Antibiot (Tokyo). 2013 Jan;66(1):37-41. doi: 10.1038/ja.2012.83. Epub 2012 Nov 21. PubMed PMID: 23168407.

15: de la Rosa P, Jordano R, Medina LM. Influence of low concentrations of an acid preservative on sponge cakes under different storage conditions. J Food Sci. 2009 Mar;74(2):M80-2. doi: 10.1111/j.1750-3841.2009.01059.x. PubMed PMID: 19323762.

16: Liu Y, Mándi A, Li XM, Meng LH, Kurtán T, Wang BG. Peniciadametizine A, a Dithiodiketopiperazine with a Unique Spiro[furan-2,7'-pyrazino[1,2-b][1,2]oxazine] Skeleton, and a Related Analogue, Peniciadametizine B, from the Marine Sponge-Derived Fungus Penicillium adametzioides. Mar Drugs. 2015 Jun 5;13(6):3640-52. doi: 10.3390/md13063640. PubMed PMID: 26058014; PubMed Central PMCID: PMC4483649.

17: Wehner FC, Thiel PG, van Rensburg SJ, Demasius IP. Mutagenicity to Salmonella typhimurium of some Aspergillus and Penicillium mycotoxins. Mutat Res. 1978 Nov;58(2-3):193-203. PubMed PMID: 370570.

18: Li G, Kusari S, Lamshöft M, Schüffler A, Laatsch H, Spiteller M. Antibacterial secondary metabolites from an endophytic fungus, Eupenicillium sp. LG41. J Nat Prod. 2014 Nov 26;77(11):2335-41. doi: 10.1021/np500111w. Epub 2014 Oct 30. PubMed PMID: 25356913.

19: Bladt TT, Dürr C, Knudsen PB, Kildgaard S, Frisvad JC, Gotfredsen CH, Seiffert M, Larsen TO. Bio-activity and dereplication-based discovery of ophiobolins and other fungal secondary metabolites targeting leukemia cells. Molecules. 2013 Nov 26;18(12):14629-50. doi: 10.3390/molecules181214629. PubMed PMID: 24287995.

20: Steyn PS, Jemmali M. Some newly discovered mycotoxins. Ann Nutr Aliment. 1977;31(4-6):651-62. PubMed PMID: 613927.